![molecular formula C12H6Br2S B1269728 3,7-Dibromodibenzo[b,d]thiophene CAS No. 83834-10-0](/img/structure/B1269728.png)

3,7-Dibromodibenzo[b,d]thiophene

概要

説明

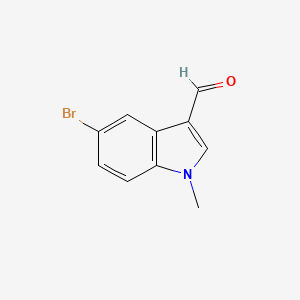

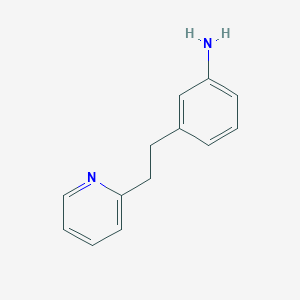

3,7-Dibromodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6Br2S and a molecular weight of 342.05 . It is a solid substance that appears as a white to light yellow powder or crystal . It is used for the synthesis of nitrogen-containing compounds, electronic components, and materials for electronic devices .

Molecular Structure Analysis

The InChI code for 3,7-Dibromodibenzo[b,d]thiophene is 1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

3,7-Dibromodibenzo[b,d]thiophene is a solid at 20°C . The melting point ranges from 175.0 to 179.0°C .

科学的研究の応用

Organic Electronics

3,7-Dibromodibenzo[b,d]thiophene is a valuable compound in the field of organic electronics. Its molecular structure allows for the synthesis of materials with extended π-conjugation, which is crucial for high charge mobility in devices like solar cells, electrochromic devices, and organic field-effect transistors .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of nitrogen-containing compounds. Its bromine functional groups make it a versatile intermediate for constructing complex molecules that could be used in drug development and medicinal chemistry .

Material Science

3,7-Dibromodibenzo[b,d]thiophene plays a significant role in material science. It is used as a precursor for synthesizing polymers and conducting materials. The compound’s solid form and high melting point make it suitable for creating stable and durable materials .

Chemical Synthesis

This compound is instrumental in chemical synthesis, where it is used to create electronic components and materials for electronic devices. Its reactivity with various organic and inorganic substances allows for the creation of a wide range of new compounds .

Safety and Hazards

3,7-Dibromodibenzo[b,d]thiophene is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

3,7-Dibromodibenzo[b,d]thiophene is a key organic synthesis intermediate . It is primarily used in the synthesis of various organic compounds, particularly in the field of polymers . It is also used in the production of organic semiconductor devices such as organic thin-film transistors and organic solar cells .

Mode of Action

It is known to be used in the synthesis of nitrogen-containing compounds, electronic components, and materials for electronic devices . This suggests that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its use in the synthesis of organic compounds and electronic materials, it can be inferred that it plays a role in the chemical reactions involved in these processes .

Result of Action

The molecular and cellular effects of 3,7-Dibromodibenzo[b,d]thiophene’s action would depend on the specific compounds it is used to synthesize. For instance, when used in the production of organic semiconductor devices, it contributes to the properties of these devices .

Action Environment

3,7-Dibromodibenzo[b,d]thiophene should be stored in a dark place, sealed in dry conditions, and at room temperature . These environmental factors can influence its stability and efficacy. It should also be handled carefully to avoid contact with oxygen, strong acids, strong bases, and strong oxidizing agents, which could trigger hazardous reactions .

特性

IUPAC Name |

3,7-dibromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNBVODPWIFUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355504 | |

| Record name | 3,7-Dibromodibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83834-10-0 | |

| Record name | 3,7-Dibromodibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3,7-Dibromodibenzo[b,d]thiophene a valuable building block in the development of organic semiconductors?

A1: 3,7-Dibromodibenzo[b,d]thiophene serves as a crucial precursor in organic semiconductor synthesis due to its structure and reactivity. The two bromine atoms provide handles for further functionalization through various coupling reactions, allowing the incorporation of the dibenzo[b,d]thiophene unit into larger conjugated systems []. This is exemplified in the research paper where 3,7-Dibromodibenzo[b,d]thiophene is used as the starting material to synthesize a novel ladder-type heteroheptacene building block. This building block is then further reacted to produce four distinct semiconducting copolymers [].

Q2: How does the structure of 3,7-Dibromodibenzo[b,d]thiophene contribute to the properties of the resulting polymers?

A2: The planar and rigid structure of the dibenzo[b,d]thiophene unit, retained in 3,7-Dibromodibenzo[b,d]thiophene, enhances the conjugation length within the polymer backbone []. This extended conjugation is essential for achieving desirable optoelectronic properties, such as a narrow band gap for efficient light absorption in organic solar cells []. Additionally, the presence of sulfur in the dibenzo[b,d]thiophene unit can influence intermolecular interactions and packing within the polymer, further influencing charge transport properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269654.png)

![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)

![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)

![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)